![molecular formula C23H25ClN4O4 B10855135 5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide;hydrochloride](/img/structure/B10855135.png)
5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CRA-026440 (hydrochloride) is a novel, broad-spectrum, hydroxamic acid–based inhibitor of histone deacetylase (HDAC). It exhibits potent antitumor and antiangiogenic activities both in vitro and in vivo . This compound inhibits several HDAC isozymes, including HDAC1, HDAC2, HDAC3/SMRT, HDAC6, HDAC8, and HDAC10, in the nanomolar range .
Vorbereitungsmethoden
The synthesis of CRA-026440 (hydrochloride) involves multiple steps, including the formation of the hydroxamic acid moiety. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
CRA-026440 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the compound.
Substitution: Common reagents used in these reactions include various halides and nucleophiles.
Wissenschaftliche Forschungsanwendungen
CRA-026440 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of HDAC enzymes and their role in gene expression regulation.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and angiogenesis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its antiproliferative and antiangiogenic properties.
Industry: Utilized in the development of new HDAC inhibitors and other therapeutic agents.
Wirkmechanismus
CRA-026440 (hydrochloride) exerts its effects by inhibiting HDAC enzymes, leading to the accumulation of acetylated histone and tubulin proteins. This results in the inhibition of tumor cell growth and the induction of apoptosis. The compound also downregulates the expression of genes involved in angiogenesis, apoptosis, and cell growth . The molecular targets include HDAC1, HDAC2, HDAC3/SMRT, HDAC6, HDAC8, and HDAC10 .
Vergleich Mit ähnlichen Verbindungen
CRA-026440 (hydrochloride) is unique due to its broad-spectrum HDAC inhibitory activity and its potent antitumor and antiangiogenic effects. Similar compounds include:
Givinostat hydrochloride: An HDAC inhibitor with anti-inflammatory and antineoplastic activities.
Droxinostat: A selective inhibitor of HDAC6 and HDAC8.
Suberoyl bis-hydroxamic acid: An HDAC inhibitor required for transcriptional modulation and cell cycle regulation.
CRA-026440 (hydrochloride) stands out due to its ability to inhibit multiple HDAC isozymes and its significant efficacy in preclinical cancer models .
Eigenschaften
Molekularformel |
C23H25ClN4O4 |
|---|---|
Molekulargewicht |
456.9 g/mol |
IUPAC-Name |
5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H24N4O4.ClH/c1-27(2)12-13-31-19-9-10-20-18(14-19)15-21(25-20)23(29)24-11-3-4-16-5-7-17(8-6-16)22(28)26-30;/h5-10,14-15,25,30H,11-13H2,1-2H3,(H,24,29)(H,26,28);1H |
InChI-Schlüssel |
RAAUQWIBVCZNFH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)NCC#CC3=CC=C(C=C3)C(=O)NO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(6-aminopyridazin-3-yl)prop-2-ynyl]-2-[3,5-bis(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B10855052.png)

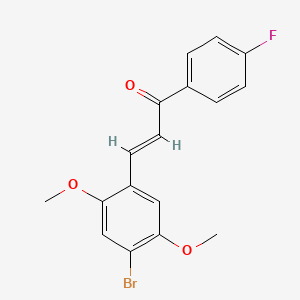
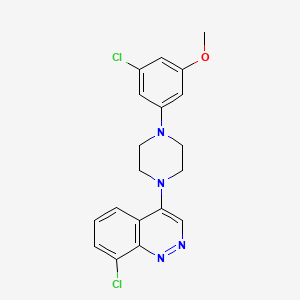
![3-[(1-Benzylamino)ethylidene]-2h-chromene-2,4(3h)-dione](/img/structure/B10855069.png)
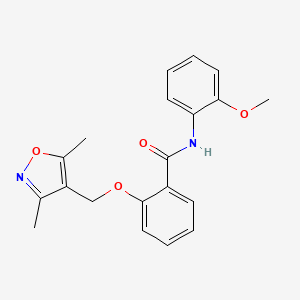
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B10855078.png)
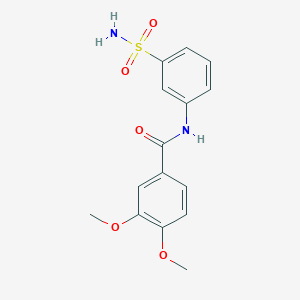
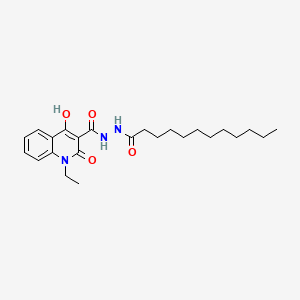
![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;dihydrochloride](/img/structure/B10855096.png)
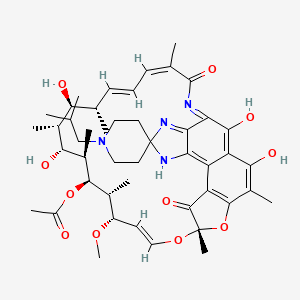

![(2S)-2-[(4-methyloxane-4-carbonyl)amino]-9-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)nonanoic acid](/img/structure/B10855122.png)
![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B10855144.png)